molecular formula C10H4Cl2F3NO B12834957 4,5-Dichloro-8-(trifluoromethoxy)quinoline

4,5-Dichloro-8-(trifluoromethoxy)quinoline

Cat. No.: B12834957
M. Wt: 282.04 g/mol
InChI Key: CJEKHFZYWFLPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-8-(trifluoromethoxy)quinoline typically involves the condensation of a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This forms an imine, which is then cyclized to form the pyridine ring by heating in mineral oil . Another common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

4,5-Dichloro-8-(trifluoromethoxy)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-8-(trifluoromethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

4,5-dichloro-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H

InChI Key

CJEKHFZYWFLPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.